4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate
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Overview
Description
4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties. This compound features a combination of isoindole and benzoate groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with an appropriate isoindole derivative under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield[4][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
What sets 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H16N2O5 |
---|---|
Molecular Weight |
400.4g/mol |
IUPAC Name |
[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H16N2O5/c1-29-17-12-8-16(9-13-17)23(28)30-18-10-6-15(7-11-18)14-24-25-21(26)19-4-2-3-5-20(19)22(25)27/h2-14H,1H3/b24-14+ |
InChI Key |
GBFKOSDWKSJSAR-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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